molecular formula C₁₅H₁₂BrNO₃ B1141239 (Z)-2-Bromo-2'-nitro-4'-methoxystilbene CAS No. 223787-47-1

(Z)-2-Bromo-2'-nitro-4'-methoxystilbene

Cat. No.: B1141239
CAS No.: 223787-47-1
M. Wt: 334.16
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Bromo-2'-nitro-4'-methoxystilbene is a specialized aromatic organic compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.16 g/mol. This chemical is characterized by its physical form as a yellow solid and its solubility in chloroform . The compound is identified as a key synthetic intermediate in organic and medicinal chemistry research, primarily employed in the production of substituted azepine derivatives . Azepines are seven-membered nitrogen-containing heterocycles of significant scientific interest due to their presence in pharmacologically active molecules. The (Z) stereochemistry around the central ethene bridge, the electron-withdrawing nitro group, the bromo substituent, and the electron-donating methoxy group on the aromatic rings create a unique molecular framework that is valuable for constructing more complex heterocyclic systems. Researchers utilize this stilbene derivative as a building block to explore new chemical space in drug discovery and materials science. The compound is supplied in standard quantities of 50 mg and 500 mg . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-[(Z)-2-(2-bromophenyl)ethenyl]-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-20-13-9-8-12(15(10-13)17(18)19)7-6-11-4-2-3-5-14(11)16/h2-10H,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVTVHCAKMKBTR-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=CC=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\C2=CC=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for Z 2 Bromo 2 Nitro 4 Methoxystilbene

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene reveals several potential disconnection points. The most logical and common strategy for stilbene (B7821643) synthesis involves the formation of the central carbon-carbon double bond. This leads to two primary synthetic routes based on palladium-catalyzed cross-coupling reactions, which are widely employed for constructing such structures. nih.govrsc.org

The primary disconnection is made across the alkene C=C bond. This suggests a coupling reaction between two substituted aromatic fragments. Specifically, a palladium-catalyzed reaction like the Heck or Suzuki-Miyaura coupling is a powerful tool for this transformation. nih.govresearchgate.net

Heck Reaction Approach: This pathway would involve the coupling of an aryl halide with a vinyl partner. Two variations are possible:

Coupling of a 2-bromostyrene derivative with a nitromethoxylated aryl halide.

Coupling of a 4-methoxy-2-nitrostyrene derivative with a dibrominated benzene (B151609) derivative.

Suzuki-Miyaura Reaction Approach: This approach involves the cross-coupling of an organoboron compound with an organic halide. researchgate.netucur.orgnih.gov The disconnection would lead to:

A vinylboronic acid or ester and an appropriately substituted aryl halide.

An arylboronic acid and a vinyl halide.

For the purpose of this strategic outline, we will focus on a convergent synthesis strategy where the key step is the formation of the stilbene backbone from two functionalized benzene rings. This leads to two key precursor molecules, which must be synthesized with the correct functional groups in place.

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target compound relies on the efficient preparation of key aromatic precursors. These precursors must contain the necessary bromo, nitro, and methoxy (B1213986) functionalities, as well as a reactive site for the subsequent cross-coupling reaction.

The synthesis of brominated aromatic precursors is a fundamental step. For a potential Heck reaction, a precursor such as 2-bromobenzaldehyde is required, which can be further elaborated. The introduction of bromine onto an aromatic ring can be achieved through electrophilic aromatic substitution. For instance, the bromination of certain benzaldehyde derivatives is a known transformation. nih.gov Alternatively, Sandmeyer-type reactions on aminobenzaldehydes can provide access to the desired bromo-substituted compounds.

A plausible precursor for one half of the molecule is 2-bromobenzaldehyde. Its synthesis often starts from 2-bromotoluene, which is then oxidized to the aldehyde.

PrecursorStarting MaterialKey Transformation
2-Bromobenzaldehyde2-BromotolueneOxidation
1-Bromo-2-vinylbenzene2-BromobenzaldehydeWittig Reaction

The synthesis of the nitrated aromatic precursor, specifically one containing both nitro and methoxy groups, requires careful control of regioselectivity. A common starting material could be 4-methoxyphenol or anisole. Nitration of anisole typically yields a mixture of ortho and para isomers, with the para isomer being the major product. To achieve the desired 2-nitro-4-methoxy substitution pattern, a multi-step synthesis is often necessary.

One potential route starts with 2-bromo-4-nitrophenol. quora.comfda.gov The phenolic hydroxyl group can be methylated to provide the methoxy group. The bromo substituent can then be converted into a group suitable for cross-coupling, such as a boronic acid ester for a Suzuki coupling or a vinyl group for a Heck reaction.

PrecursorStarting MaterialKey Transformation(s)
2-Bromo-4-methoxy-1-nitrobenzene2-Bromo-4-nitrophenolMethylation (e.g., with methyl iodide) chemsrc.com
4-Methoxy-2-nitrotoluene4-Methylphenol (p-cresol)Methylation followed by Nitration
4-Methoxy-2-nitrobenzaldehyde4-Methoxy-2-nitrotolueneOxidation

The synthesis of 2-bromo-4-nitrobenzaldehyde has been reported starting from 2-bromo-1-methyl-4-nitrobenzene through an oxidation process using chromium(VI) oxide. chemicalbook.com

Carbon-Carbon Double Bond Formation Strategies

The central C=C bond formation is the key step in this synthesis. While several methods exist, palladium-catalyzed cross-coupling reactions are among the most efficient and versatile for creating stilbene derivatives. rsc.orgwiley-vch.de

Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, provide powerful methods for forming the stilbene double bond. nih.govrsc.org These reactions offer good functional group tolerance and can often be performed under mild conditions. researchgate.net

A potential route for synthesizing the target molecule is the Heck reaction between 1-bromo-2-nitro-4-methoxybenzene and 2-bromostyrene, or a similar variation. The Heck reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent. uliege.be

Table 1: Representative Conditions for Palladium-Catalyzed Heck Reaction for Stilbene Synthesis

Component Example Role
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ Active catalyst for C-C bond formation wiley-vch.demdpi.com
Ligand PPh₃, t-Bu₃PHBF₄ Stabilizes the catalyst and influences reactivity ucur.orgnih.gov
Base K₂CO₃, Et₃N Neutralizes the HX byproduct
Solvent DMF, NMP, Acetonitrile Solubilizes reactants and influences reaction rate

| Temperature | 80-140 °C | Provides activation energy for the reaction |

A significant challenge in this synthesis is controlling the stereochemistry of the double bond. Most standard palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, thermodynamically favor the formation of the more stable (E)-stilbene isomer. nih.gov To obtain the desired (Z)-isomer, a subsequent isomerization step is often required. This can be achieved through photochemical irradiation of the (E)-isomer, which excites the molecule and allows for rotation around the central bond, leading to a mixture of (E) and (Z) isomers from which the (Z)-isomer can be isolated. Alternatively, specific Z-selective coupling methods, though less common, or stereoselective reduction of a corresponding alkyne precursor (formed via a Sonogashira coupling) could be employed. nih.gov

Phosphorous Ylide-Based Olefination Methods

Olefination reactions based on phosphorus ylides are cornerstone methods for the synthesis of alkenes from carbonyl compounds, offering good control over the location of the newly formed double bond.

The Wittig reaction is a highly reliable method for alkene synthesis, involving the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. wiley-vch.detamu.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes with high selectivity.

Stabilized ylides (with electron-withdrawing groups like esters or ketones) generally produce (E)-alkenes.

Semi-stabilized ylides (with aryl or vinyl substituents) often give mixtures of (E) and (Z) isomers, but (Z)-selectivity can be favored by using salt-free conditions and polar aprotic solvents. chegg.com

For the synthesis of this compound, a semi-stabilized ylide is required. The most direct approach would be the reaction of (2-bromobenzyl)triphenylphosphonium bromide with 2-nitro-4-methoxybenzaldehyde. guidechem.comnih.gov To maximize the yield of the (Z)-isomer, the ylide should be generated using a strong base (e.g., sodium hexamethyldisilazide or n-butyllithium) in a salt-free environment (by filtering out the lithium halide precipitate if applicable) and a polar aprotic solvent like THF or DMF at low temperatures. chegg.com The required phosphonium salt can be readily prepared from 2-bromobenzyl bromide and triphenylphosphine. biomedres.usresearchgate.netrsc.org

Table 4: Wittig Reaction Strategy for this compound

Phosphonium Salt Aldehyde Base/Solvent for (Z)-Selectivity Product
(2-Bromobenzyl)triphenylphosphonium bromide 2-Nitro-4-methoxybenzaldehyde NaHMDS / THF (salt-free) This compound

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions instead of phosphonium ylides. wiley-vch.dewikipedia.org A key advantage is that the water-soluble dialkyl phosphate byproduct is easily removed during workup. wikipedia.org The standard HWE reaction, using phosphonates with electron-withdrawing groups, strongly favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgresearchgate.net

To achieve (Z)-selectivity, a modification known as the Still-Gennari olefination can be employed. This variation uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (like KHMDS) in the presence of crown ethers in a polar aprotic solvent like THF at low temperatures. youtube.com This setup kinetically favors the formation of the (Z)-alkene.

For the target molecule, one would react diethyl (2-bromobenzyl)phosphonate with 2-nitro-4-methoxybenzaldehyde. guidechem.com The necessary phosphonate can be synthesized via the Michaelis-Arbuzov reaction from 2-bromobenzyl bromide and triethyl phosphite. nih.govresearchgate.netfrontiersin.org Applying Still-Gennari conditions to this reaction would be the most promising HWE-based strategy for obtaining the (Z)-isomer.

Table 5: HWE and Still-Gennari Conditions

Phosphonate Aldehyde Conditions Expected Major Isomer
Diethyl (2-bromobenzyl)phosphonate 2-Nitro-4-methoxybenzaldehyde NaH / THF (E)-2-Bromo-2'-nitro-4'-methoxystilbene

Reductive Coupling Pathways (e.g., McMurry Reaction)

The McMurry reaction is a reductive coupling of two carbonyl compounds (aldehydes or ketones) using a low-valent titanium reagent, typically generated from TiCl₃ or TiCl₄ and a reducing agent like zinc or lithium aluminum hydride. wiley-vch.dewikipedia.org This reaction is highly effective for synthesizing symmetrical alkenes and sterically hindered alkenes. wikipedia.orgchemrxiv.org

For the synthesis of an unsymmetrical stilbene such as this compound, a "crossed" or "mixed" McMurry reaction would be necessary, coupling 2-bromobenzaldehyde and 2-nitro-4-methoxybenzaldehyde. guidechem.com A significant drawback of this approach is the potential for three different products: the desired cross-coupled stilbene and two homo-coupled byproducts (from the coupling of two 2-bromobenzaldehyde molecules and two 2-nitro-4-methoxybenzaldehyde molecules). mdpi.com This often results in low yields of the target compound and creates a challenging purification process. While the stereoselectivity of the McMurry reaction can be influenced by the steric bulk of the substrates, it is generally less predictable for unsymmetrical systems and often favors the (Z)-isomer for the coupling of acetophenones. chemrxiv.org Due to the low chemoselectivity, the McMurry reaction is generally not the preferred method for synthesizing unsymmetrical stilbenes unless one of the carbonyl components can be used in large excess.

Advanced Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. While early applications often resulted in mixtures of E/Z isomers, recent developments have led to highly Z-selective catalysts. researchgate.net These advanced approaches offer a direct route to (Z)-stilbenes through the cross-metathesis of two precursor olefins.

Cross-metathesis reactions for stilbene synthesis typically involve the reaction of styrene derivatives catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. researchgate.netuliege.be For the synthesis of this compound, a plausible cross-metathesis strategy would involve the reaction of 2-bromo-styrene with 1-methoxy-4-nitro-2-vinylbenzene.

The key to achieving high Z-selectivity lies in the catalyst design. Modern ruthenium-based catalysts, such as second-generation Hoveyda-Grubbs catalysts, have been developed that can provide high stereoselectivity. researchgate.net The development of catalysts specifically designed to favor the formation of the more sterically hindered Z-isomer has made olefin metathesis a viable and attractive method for accessing these compounds. researchgate.net These reactions are often performed under environmentally friendly conditions and the catalysts can sometimes be recycled and reused. researchgate.net

Table 1: Comparison of Wittig and Olefin Metathesis for Stilbene Synthesis

Feature Wittig Reaction Olefin Metathesis
Typical Selectivity Often selective for (Z)-stilbene Traditionally produces (E)-stilbene, but new catalysts allow for high (Z)-selectivity
Byproducts Stoichiometric phosphine oxide waste Gaseous ethylene (B1197577) (in self-metathesis)
Catalyst Not a catalytic reaction Requires a transition metal catalyst (e.g., Ru-based)

| Functional Group Tolerance | Moderate | High with modern catalysts |

Stereocontrol in (Z)-Stilbene Synthesis

Achieving a high proportion of the (Z)-isomer is a common challenge in stilbene synthesis, as the (E)-isomer is typically the thermodynamically more stable product. wiley-vch.de Consequently, methods that are under kinetic control are often employed to favor the formation of the desired (Z)-stilbene.

Several synthetic methodologies have been developed to provide high Z-selectivity in the formation of stilbenes.

Wittig-Type Olefination: The Wittig reaction is a classical method for olefin synthesis. While standard Wittig reactions can yield poor E/Z control, specific variations can strongly favor the Z-isomer. nih.gov The use of non-stabilized ylides in polar aprotic solvents at low temperatures typically results in high Z-selectivity. Furthermore, newer methods using short-chain trialkylphosphine-derived ylides in aqueous media with weak bases can also produce stilbenes with high stereoselectivity under mild conditions. researchgate.net The so-called "ortho-effect," where a substituent at the ortho-position of the benzaldehyde starting material influences the E/Z ratio, can be exploited to synthesize Z-enriched stilbenes. rsc.org

Hydrosilylation-Protodesilylation of Diarylalkynes: A highly efficient and stereoselective method for preparing (Z)-stilbenes involves a two-step, one-pot process starting from diarylalkynes. core.ac.uk The first step is a hydrosilylation of the alkyne, which is followed by a protodesilylation step. This process has been shown to produce the desired (Z)-stilbene as a single stereoisomer in good to excellent yields. core.ac.uk This method is noted for its chemoselectivity and simplicity, making it a strong choice for complex molecules. core.ac.uk

Sonogashira Coupling and Selective Reduction: This strategy involves the palladium-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne to form a diarylalkyne intermediate. nih.gov Subsequent partial reduction of the alkyne yields the (Z)-stilbene. The key to this method is the choice of reduction catalyst; Lindlar's catalyst is commonly used to ensure high Z-selectivity by stopping the hydrogenation at the alkene stage. nih.gov

Reductive Cross-Coupling of Benzaldehydes: An unsymmetrical reductive coupling of two different benzaldehydes can be used to synthesize stilbenes. rsc.org Interestingly, the stereochemical outcome of this reaction can be controlled by the order of addition of the two aldehyde coupling partners, allowing for the preferential formation of either the E- or Z-isomer under identical reaction conditions. rsc.org

The ratio of (Z) to (E) isomers in stilbene synthesis is highly sensitive to the reaction conditions. Careful control of these parameters is crucial for maximizing the yield of the desired (Z)-isomer.

Electronic Nature of Reactants: In certain reactions, such as the reductive cross-coupling of benzaldehydes, the electronic properties of the substituents on the aromatic rings play a critical role in determining the stereoselectivity. rsc.org When the first aldehyde added (aldehyde A) is electron-deficient (containing an electron-withdrawing group), the E-alkene is formed exclusively. Conversely, when aldehyde A is electron-rich (containing an electron-donating group), the Z-alkene becomes the major product. rsc.org This provides a predictable way to influence the isomer ratio.

Table 2: Effect of Electronic Nature of Aldehyde A on E/Z Ratio in Reductive Coupling

Aldehyde A Substituent (X) Aldehyde B Substituent (Y) E/Z Ratio Reference
p-Br (EWG) p-OMe (EDG) 100/0 rsc.org
p-Me (EDG) p-Br (EWG) 52/48 rsc.org
p-OMe (EDG) p-Br (EWG) 30/70 rsc.org

Data derived from a study on reductive cross-coupling of two benzaldehydes. rsc.org

Ortho-Substituent Effects: In some olefination reactions, the presence of a substituent in the ortho-position of the benzaldehyde can direct the stereochemical outcome. rsc.org For example, in the reductive coupling method, if the ortho-substituent is on the second aldehyde added (aldehyde B), the Z-olefin is the major product. However, if the ortho-substituent is on the first aldehyde added (aldehyde A), the E-isomer becomes the predominant form. rsc.org This "ortho-effect" is a key consideration for the synthesis of this compound, which has substituents at the 2 and 2' positions.

Catalyst and Additives: The choice of catalyst and the presence of additives can significantly influence the isomer ratio. For instance, in the partial hydrogenation of alkynes, different catalysts can lead to different selectivities. The addition of NaI to certain rhodium-based catalyst systems has been shown to increase the selective conversion to stilbenes with high Z-selectivity (up to 98%) in acidic solutions. researchgate.net

Post-Synthetic Isomerization: The (Z)-isomer can isomerize to the more stable (E)-isomer under certain conditions, such as exposure to heat, light, or acid catalysts. rsc.orgnih.gov Therefore, reaction and workup conditions must be carefully controlled to prevent the loss of the desired product. For example, even trace amounts of a mild acid can catalyze the Z → E isomerization of certain stilbene derivatives. nih.gov The presence of sensitizer molecules can also affect the E/Z ratio in photochemical isomerization processes. kyoto-u.ac.jp

Chemical Transformations and Mechanistic Investigations of Z 2 Bromo 2 Nitro 4 Methoxystilbene

Photochemical Behavior and Isomerization Dynamics

The absorption of light by (Z)-2-Bromo-2'-nitro-4'-methoxystilbene initiates a cascade of photophysical and photochemical processes, governed by the interplay of its constituent functional groups.

Photoinduced Z/E Isomerization Pathways

Upon irradiation with ultraviolet or visible light, stilbenes characteristically undergo reversible Z/E (cis/trans) isomerization around the central carbon-carbon double bond. mdpi.com For this compound, the photoinduced isomerization to its (E)-isomer is a primary deactivation pathway for the excited state. The general mechanism involves the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo intersystem crossing to a triplet state (T₁) or directly proceed to a twisted perpendicular intermediate geometry, which is a common feature in the photoisomerization of stilbenes. This twisted intermediate can then decay back to the ground state, yielding a mixture of the (Z) and (E) isomers.

The quantum yield of isomerization is influenced by the solvent polarity and the nature of the substituents. acs.org In polar solvents, the formation of a highly polarized, charge-transfer excited state can be facilitated, potentially altering the efficiency of isomerization. acs.org

ParameterDescription
Excitation Wavelength Typically in the UV-A or near-visible region, corresponding to the π-π* transition of the stilbene (B7821643) chromophore.
Excited States Singlet (S₁) and Triplet (T₁) excited states are involved.
Key Intermediate A "phantom" or perpendicular triplet state where the two aryl rings are orthogonal to each other, facilitating rotation around the central C=C bond.
Deactivation Pathways Fluorescence, non-radiative decay, and isomerization to the (E)-isomer.

Photoreactions Involving the Nitro Group

The presence of the ortho-nitro group introduces additional photochemical pathways that compete with the Z/E isomerization.

A well-documented photoreaction of ortho-nitro aromatic compounds is intramolecular cyclization. For this compound, irradiation can lead to the formation of cyclic products. This process is thought to proceed via an initial intramolecular hydrogen abstraction by the excited nitro group from a suitable neighboring position, or through a concerted electrocyclization mechanism. The presence of the bromine atom and the methoxy (B1213986) group can influence the rate and outcome of this cyclization. researchgate.netnih.gov For instance, the bromine atom, being an electron-withdrawing group, can affect the electron density of the aromatic ring and thereby modulate the reactivity of the excited nitro group. researchgate.net

Another potential photochemical transformation available to the nitro group is the nitro-nitrite rearrangement (O-N-O to N-O-O linkage). This rearrangement can be followed by fragmentation of the molecule. While not as common as cyclization, this pathway can become significant under certain conditions, such as in the presence of specific sensitizers or at high irradiation energies. Fragmentation reactions could lead to the cleavage of the C-N bond, generating a variety of radical species and ultimately complex product mixtures.

Influence of Substituents on Photochemical Efficiency

The substituents on the stilbene core play a crucial role in dictating the efficiency and direction of the photochemical reactions.

SubstituentElectronic EffectPotential Influence on Photochemistry
-Br (Bromo) Electron-withdrawing (inductive), o,p-directingCan enhance intersystem crossing (heavy atom effect), potentially favoring triplet-state reactions. May also influence the rate of intramolecular cyclization. researchgate.net
-NO₂ (Nitro) Strongly electron-withdrawing (inductive and resonance), m-directingActs as an electron acceptor in the excited state, promoting charge-transfer character. It is the primary site for intramolecular cyclization and rearrangement reactions. researchgate.net
-OCH₃ (Methoxy) Electron-donating (resonance), o,p-directingIncreases the electron density of its attached phenyl ring, which can affect the energy of the excited state and the quantum yield of fluorescence and isomerization. acs.orgnih.govnih.gov

The interplay of these substituents creates a complex potential energy surface for the excited molecule. For example, the electron-donating methoxy group and the electron-withdrawing nitro group on the same phenyl ring can enhance the charge-transfer character of the excited state, which in turn can influence the rates of both isomerization and competing photoreactions. acs.org

Reactions of the Bromine Moiety

The bromine atom on the stilbene framework serves as a versatile handle for a variety of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, making this compound a valuable building block in organic synthesis.

One of the most prominent reactions of the bromine moiety is the Suzuki cross-coupling reaction. scielo.brscielo.brresearchgate.net This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. scielo.brscielo.br This methodology provides a powerful tool for the synthesis of more complex, substituted stilbene derivatives.

ReactionCatalystCoupling PartnerKey Features
Suzuki Coupling Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃)Aryl or vinyl boronic acids/estersTolerant of a wide range of functional groups. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov
Heck Coupling Pd(0) or Pd(II) complexesAlkenesForms a new C-C bond between the aryl bromide and the alkene.
Sonogashira Coupling Pd(0) and Cu(I) co-catalysisTerminal alkynesA reliable method for the synthesis of aryl-alkyne frameworks.
Buchwald-Hartwig Amination Pd(0) or Pd(II) complexesAmines (primary or secondary)Forms a new C-N bond, providing access to arylamines.
Stille Coupling Pd(0) complexesOrganostannanesA versatile C-C bond-forming reaction.

The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these cross-coupling reactions. The electronic nature and steric hindrance of the substituents on the stilbene backbone can also significantly impact the reaction outcome. nih.gov

Advanced Spectroscopic and Structural Elucidation of Z 2 Bromo 2 Nitro 4 Methoxystilbene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would be employed to unambiguously assign every proton and carbon atom and to confirm the (Z)-stereochemistry of the central double bond.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For (Z)-2-Bromo-2'-nitro-4'-methoxystilbene, the spectrum would be characterized by distinct regions for aromatic, vinylic, and methoxy (B1213986) protons.

The two vinylic protons are crucial for assigning the stereochemistry. In (Z)-stilbenes, these protons typically resonate upfield compared to their (E)-isomer counterparts due to anisotropic shielding effects, with chemical shifts generally appearing in the range of δ 6.5-7.0 ppm. rsc.orgcore.ac.uk Their mutual coupling constant (³J) would be expected to be in the range of 11-13 Hz, characteristic of a cis-alkene configuration.

The aromatic region would display a complex set of multiplets corresponding to the seven protons on the two phenyl rings.

Ring A (2-Bromo substituted): This ring would show four protons. The bromine atom induces a downfield shift on the adjacent protons.

Ring B (2'-nitro-4'-methoxy substituted): This ring contains three protons. The nitro group is a strong electron-withdrawing group and would significantly deshield the ortho proton (H-3'). The methoxy group is electron-donating and would shield its adjacent protons.

The methoxy group protons would appear as a sharp singlet, typically around δ 3.8-3.9 ppm. rsc.org

Predicted ¹H NMR Data This table presents predicted chemical shifts (δ) and multiplicities based on known substituent effects on (Z)-stilbene and related aromatic systems. Actual experimental values may vary.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
Vinylic H-α6.7 - 6.9d~12
Vinylic H-β6.6 - 6.8d~12
Aromatic H (Ring A)7.1 - 7.6m-
Aromatic H (Ring B)6.9 - 8.1m-
Methoxy (-OCH₃)~3.9s-

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With 15 carbon atoms (14 in the stilbene (B7821643) core and one in the methoxy group), the proton-decoupled spectrum would be expected to show 15 distinct signals.

The chemical shifts of the vinylic carbons would be indicative of the stilbene backbone. The aromatic carbon signals would be spread over a range from approximately δ 110 to 150 ppm. The positions of the substituents dramatically influence these shifts:

C-Br (ipso-carbon): The carbon directly attached to the bromine atom would be found in the δ 120-125 ppm range.

C-NO₂ (ipso-carbon): The carbon bearing the nitro group is typically deshielded and would appear around δ 145-150 ppm.

C-OCH₃ (ipso-carbon): The carbon attached to the methoxy group is strongly deshielded, appearing in the δ 155-160 ppm region.

Methoxy Carbon (-OCH₃): This signal would appear upfield, typically around δ 55-56 ppm. rsc.org

Predicted ¹³C NMR Data This table presents predicted chemical shifts (δ) based on known substituent effects and data from analogous compounds like 4-methoxynitrobenzene and 2-bromostyrene. rsc.orgnih.govnist.gov

Carbon AssignmentPredicted δ (ppm)
Vinylic Carbons125 - 135
C-Br (ipso)122 - 126
C-NO₂ (ipso)147 - 151
C-OCH₃ (ipso)158 - 162
Aromatic CH110 - 135
Aromatic Quaternary (non-ipso)130 - 140
Methoxy (-OCH₃)~56

2D NMR experiments are essential for assembling the molecular puzzle by establishing through-bond and through-space correlations. acs.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. researchgate.net It would be used to trace the connectivity of protons within each aromatic ring and to confirm the coupling between the two vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). acs.org It would allow for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for stereochemical assignment in stilbenes. unifr.ch The NOESY spectrum visualizes through-space proximity between protons. For the (Z)-isomer, a strong cross-peak between the two vinylic protons (H-α and H-β) would be expected due to their spatial closeness. This contrasts with the (E)-isomer, where these protons are far apart and would show no such correlation. Additionally, NOE effects would be observed between the vinylic protons and the protons on the adjacent phenyl rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies. youtube.com These two methods are complementary; some vibrations that are weak in FTIR are strong in Raman, and vice versa. spectroscopyonline.com

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. It is particularly sensitive to polar bonds. sapub.org

The FTIR spectrum of this compound would be dominated by strong absorptions from the nitro group.

Nitro Group (NO₂): Two very strong and characteristic bands are expected for the asymmetric and symmetric stretching vibrations, typically appearing near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. spectroscopyonline.comorgchemboulder.com

Methoxy Group (-OCH₃): C-O stretching vibrations would be observed. An asymmetric C-O-C stretch would appear as a strong band around 1250 cm⁻¹, and a symmetric stretch would be found near 1040 cm⁻¹.

Aromatic Rings: C=C stretching vibrations within the rings would give rise to a series of medium to weak bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹.

Bromo Group (C-Br): The C-Br stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹, and is often weak.

Stilbene Backbone: The C=C stretching of the vinylic bond would likely appear around 1620-1640 cm⁻¹, though its intensity can be variable. The out-of-plane C-H bending of the cis-disubstituted alkene would be expected around 700 cm⁻¹.

Raman spectroscopy involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds. sapub.org

The Raman spectrum would provide complementary information:

Nitro Group (NO₂): The symmetric stretch of the nitro group is also prominent in the Raman spectrum, appearing in the 1360-1290 cm⁻¹ range. nih.gov

Stilbene Backbone (C=C): The vinylic C=C stretch, which might be weak in the FTIR, is often a strong and sharp band in the Raman spectrum, making it an excellent diagnostic tool for the stilbene core.

Aromatic Rings: The symmetric "ring breathing" vibration of the substituted benzene (B151609) rings would give rise to strong bands, typically near 1000 cm⁻¹.

Bromo Group (C-Br): The C-Br stretch is also observable in the Raman spectrum in the 600-500 cm⁻¹ region.

Predicted Vibrational Spectroscopy Data This table summarizes the expected key vibrational frequencies for the compound's functional groups. spectroscopyonline.comorgchemboulder.comnih.govresearchgate.netnih.govnih.gov

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected FTIR IntensityExpected Raman Intensity
Aromatic C-HStretch3100 - 3000MediumMedium
Nitro (NO₂)Asymmetric Stretch1550 - 1475StrongMedium
Nitro (NO₂)Symmetric Stretch1360 - 1290StrongStrong
Alkene (C=C)Stretch1640 - 1620Medium-WeakStrong
Aromatic (C=C)Ring Stretch1600 - 1450MediumStrong
Methoxy (C-O)Asymmetric Stretch~1250StrongMedium
Methoxy (C-O)Symmetric Stretch~1040MediumWeak
Alkene C-H (cis)Out-of-plane bend~700StrongWeak
C-BrStretch600 - 500WeakMedium

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides a window into the electronic structure and excited-state dynamics of this compound. The presence of electron-donating (methoxy) and electron-withdrawing (nitro, bromo) groups creates a push-pull system that heavily influences its optical properties. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of stilbene derivatives is characterized by intense bands corresponding to π-π* electronic transitions within the conjugated system. For substituted nitrostilbenes, these absorption bands are sensitive to the electronic nature of the substituents. researchgate.net In related nitro-stilbene derivatives with benzophenones, absorption maxima have been observed in the range of 320–380 nm. researchgate.net The specific absorption maximum for this compound is influenced by the combination of the methoxy, bromo, and nitro groups, which modulate the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In similar push-pull stilbene systems, an enhancement of the effect is observed due to the interplay of electron-donating and electron-withdrawing groups. researchgate.net UV data has been reported for various other stilbene derivatives, such as (Z)-2-hydroxy-3,3',4'-trimethoxystilbene, highlighting the importance of substitution patterns on the electronic spectra. chalmers.se

Table 1: UV-Vis Absorption Data for Related Stilbene Derivatives

Compound/System Absorption Maxima (λmax) Reference
Nitrostilbene derivatives Bands around 425-450 nm depending on protonation state researchgate.net
Nitro-stilbene derivatives with benzophenones 320-380 nm researchgate.net

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process after light absorption. nih.govfrontiersin.org It is defined as the ratio of photons emitted to photons absorbed. nih.gov For many stilbene derivatives, fluorescence is a key characteristic; however, the presence of a nitro group often leads to significant quenching of fluorescence, resulting in low quantum yields. This is due to the promotion of efficient non-radiative decay pathways from the excited state.

While some heterocyclic amino acid derivatives display remarkably high fluorescence quantum yields, making them suitable as fluorescent probes researchgate.net, nitroaromatic compounds are generally poor emitters. The investigation of nitro-stilbene derivatives linked to benzophenones has shown that the nature of the chemical bonds and substituents significantly influences the fluorescence spectroscopy. researchgate.net The determination of quantum yields can be performed using relative methods or through analysis in conjunction with time-resolved fluorescence spectroscopy. nih.gov

Solvatochromic Studies

Solvatochromism, the change in the position of absorption or emission bands with solvent polarity, provides information about the difference in polarity between the ground and excited states of a molecule. For push-pull systems like this compound, a significant solvatochromic shift is expected. The evaluation of solvatochromic properties has been carried out for related thienyl- and bithienyl-1,3-benzothiazoles, which also possess strong push-pull character and exhibit strong fluorescence. researchgate.net A positive solvatochromic shift (a bathochromic or red shift in more polar solvents) would indicate that the excited state is more polar than the ground state, which is typical for molecules with intramolecular charge transfer character.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₅H₁₂BrNO₃), the mass spectrum is expected to exhibit several characteristic features.

The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a distinctive isotopic pattern for the molecular ion peak (M) and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of nearly equal intensity. docbrown.info The molecular ion for C₁₅H₁₂⁷⁹BrNO₃ would be at m/z 333, and for C₁₅H₁₂⁸¹BrNO₃ at m/z 335.

Nitro compounds, particularly aliphatic ones, often show weak or absent molecular ion peaks due to rapid fragmentation. youtube.com While aromatic nitro compounds are more stable, fragmentation is still prominent. youtube.com Key fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). youtube.com Another primary fragmentation pathway for organobromine compounds is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (79 or 81 Da). miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Ion Description Reference
333/335 [C₁₅H₁₂BrNO₃]⁺ Molecular ion peak (M, M+2) docbrown.info
303/305 [C₁₅H₁₂BrO]⁺ Loss of NO₂ (M-46) youtube.com
287/289 [C₁₅H₁₂BrN]⁺ Loss of O₂ (uncommon) or rearrangement
254 [C₁₅H₁₂NO₃]⁺ Loss of Br radical (M-79/81) miamioh.edu
224 [C₁₅H₁₂O]⁺ Loss of Br and NO₂ youtube.commiamioh.edu

X-ray Crystallography of Related Stilbene Derivatives for Conformational Insight

While the specific crystal structure for this compound is not available, analysis of related compounds provides significant insight into its likely solid-state conformation. Stilbene derivatives can adopt various conformations due to rotation around the single bonds. A key feature is the planarity, or lack thereof, between the two phenyl rings.

In a study of (Z)-1-bromo-1-nitro-2-phenylethene, which shares the Z-bromo-nitro-alkene moiety, X-ray analysis confirmed the Z-configuration but surprisingly found that the molecule is not planar. growingscience.com Similarly, the crystal structure of 4-bromo-4'-nitrodiphenyl, a related biphenyl (B1667301) system, showed that the two rings are not coplanar but are twisted relative to each other by 35°. bath.ac.uk For other stilbene derivatives, such as (E)-2-hydroxy-3,3',4'-trimethoxystilbene, the conformation can be nearly planar, with small torsion angles between the rings. researchgate.net The Z-isomer of stilbenes often adopts a non-planar conformation to relieve steric hindrance. In the solid state, intermolecular interactions such as halogen-π interactions, observed between bromine atoms and benzene rings in other bromo-derivatives, could influence the crystal packing. semanticscholar.org

Table 3: Crystallographic Data for Related Molecules

Compound Key Conformational Feature Reference
(Z)-1-bromo-1-nitro-2-phenylethene Z-configuration confirmed; non-planar molecule growingscience.com
4-bromo-4'-nitrodiphenyl Non-coplanar rings with a 35° twist angle bath.ac.uk
(E)-2-hydroxy-3,3',4'-trimethoxystilbene Nearly planar conformation researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
(Z)-2-hydroxy-3,3',4'-trimethoxystilbene
(E)-2-hydroxy-3,3',4'-trimethoxystilbene
Thienyl-1,3-benzothiazoles
Bithienyl-1,3-benzothiazoles
(Z)-1-bromo-1-nitro-2-phenylethene
4-bromo-4'-nitrodiphenyl
2-p-bromophenyl-2-phenyl-1-picrylhydrazine
C₁₅H₁₂⁷⁹BrNO₃

Theoretical and Computational Chemistry Studies of Z 2 Bromo 2 Nitro 4 Methoxystilbene

Quantum Chemical Calculations

Density Functional Theory (DFT) Calculations for Electronic Structure

No specific Density Functional Theory (DFT) studies detailing the electronic structure of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene were identified. DFT is a powerful computational method used to investigate the electronic properties of molecules, including orbital energies, electron density distribution, and molecular electrostatic potential maps. Such calculations would provide insight into the reactivity and kinetic stability of the molecule. For similar compounds, DFT calculations have been employed to correlate computed data with experimental results from techniques like X-ray crystallography and spectroscopy. jcsp.org.pk

Ab Initio Methods for Ground State Properties

Similarly, there is a lack of published research applying ab initio methods to determine the ground state properties of this compound. Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for obtaining highly accurate predictions of molecular geometries, vibrational frequencies, and other fundamental properties.

Conformational Analysis and Isomer Stability

Potential Energy Surface Scans

Detailed potential energy surface scans for this compound are not available in the current body of research. Such scans are instrumental in exploring the conformational landscape of a molecule by systematically changing specific dihedral angles to map out the energy changes. This process helps in identifying the most stable conformations (energy minima) and the transition states between them.

Z-Isomer Conformational Preferences

Without dedicated conformational analysis studies, the specific conformational preferences of the Z-isomer of 2-Bromo-2'-nitro-4'-methoxystilbene remain uncharacterized. Studies on other substituted chalcones and stilbenes have shown that the presence and position of substituents, such as nitro and methoxy (B1213986) groups, can significantly influence the rotational barriers and the relative stability of different conformers. ufms.br For instance, steric hindrance and electronic interactions introduced by these groups are expected to play a critical role in dictating the preferred three-dimensional arrangement of the molecule.

Computational Photochemistry

There is no available information regarding the computational photochemistry of this compound. Computational photochemistry investigates the behavior of molecules upon absorption of light, including processes like electronic excitation, photoisomerization, and photochemical reactions. Given the stilbene (B7821643) core, which is known for its photoisomerization properties, and the presence of a nitro group, which can influence excited-state dynamics, this would be a pertinent area of investigation.

Excited State Calculations and Energy Transfer Pathways

The photochemistry of stilbene derivatives is largely governed by the nature of their low-lying electronic excited states. For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing nitro group on opposite phenyl rings establishes a "push-pull" system. Upon photoexcitation, a significant intramolecular charge transfer (ICT) from the methoxy-substituted ring to the nitro-substituted ring is anticipated.

Computational studies on similar push-pull stilbenes, such as trans-4-(N,N-dimethylamino)-4'-nitrostilbene (DMANS), have shown that the first excited singlet state (S₁) has a strong charge-transfer character. researchgate.net This ICT state is often stabilized in polar solvents, leading to a red-shift in fluorescence spectra. For this compound, TD-DFT calculations would likely reveal that the Highest Occupied Molecular Orbital (HOMO) is localized on the methoxy-phenyl moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the nitro-phenyl moiety. The primary electronic transition (S₀ → S₁) would therefore correspond to a HOMO → LUMO excitation, confirming the charge-transfer nature of this state.

The presence of the bromine atom at the ortho position of the ethylene (B1197577) bridge introduces further complexity. Halogen atoms can influence excited state dynamics through the heavy-atom effect, which can enhance intersystem crossing (ISC) from singlet to triplet states. Computational studies on other nitroaromatics have shown that ISC can be a significant deactivation pathway, competing with fluorescence and photoisomerization. researchgate.net Therefore, for the target molecule, it is plausible that upon excitation to the S₁ state, there are several competing energy transfer pathways:

Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀).

Photoisomerization: Torsional motion around the central C=C bond on the S₁ potential energy surface, leading to the E isomer.

Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to a nearby triplet state (e.g., T₁), facilitated by the bromine atom. This triplet state can then undergo its own decay processes, including isomerization.

The relative efficiencies of these pathways are highly dependent on the energy barriers on the excited-state potential energy surfaces, which can be meticulously mapped out using computational methods.

Table 1: Illustrative Calculated Excited State Properties for a Push-Pull Stilbene Analogue

PropertyCalculated ValueDescriptionReference Analogy
S₁ Excitation Energy (eV)~2.8 - 3.2Energy required to promote an electron from the ground state to the first excited singlet state. chemrxiv.orgchemrxiv.org
Oscillator Strength (f)> 0.5A measure of the probability of the S₀ → S₁ electronic transition, indicating a strongly allowed transition. chemrxiv.orgchemrxiv.org
S₁ Dipole Moment (Debye)~15 - 20A large excited-state dipole moment is indicative of significant charge transfer upon excitation. researchgate.net
ISC Rate Constant (s⁻¹)10⁸ - 10¹⁰Estimated rate of transition from the S₁ to a triplet state, potentially enhanced by the bromo substituent. researchgate.net

Note: This table contains illustrative data based on computational studies of similar push-pull nitro-stilbene derivatives. The exact values for this compound would require specific calculations.

Simulation of Photochemical Isomerization Mechanisms

The Z to E photoisomerization of stilbenes is a cornerstone of photochemistry. Computational simulations have been instrumental in detailing the mechanistic pathways of this transformation. For (Z)-stilbene and its derivatives, photoisomerization typically proceeds through a "diabatic" or "phantom singlet" mechanism, where the molecule twists around the central double bond on the excited-state potential energy surface until it reaches a perpendicular geometry. nih.govresearchgate.net At this point, the potential energy surfaces of the excited state (S₁) and the ground state (S₀) become close in energy, or even intersect (a conical intersection), facilitating a rapid, non-radiative decay back to the ground state. The molecule can then relax to either the Z or E isomer.

For this compound, the push-pull nature is expected to influence the isomerization pathway. The charge-transfer character of the S₁ state can affect the shape of the potential energy surface and the energy barrier to twisting. Some computational studies on push-pull stilbenes suggest that the excited state has a more pronounced single-bond character for the central C-C bond, which would lower the rotational barrier and facilitate isomerization. researchgate.net

Simulations using methods like TD-DFT can map the potential energy surface along the torsional coordinate of the central double bond. nih.govresearchgate.net These calculations would likely show a relatively low energy barrier for the Z → perpendicular transition on the S₁ surface. The presence of bulky ortho substituents (bromo and nitro groups) could introduce steric hindrance, potentially affecting the geometry of the transition state and the dynamics of the isomerization process.

Furthermore, as mentioned, the possibility of an alternative isomerization pathway via the triplet state (T₁) must be considered. After ISC to the T₁ state, the molecule can also undergo rotation around the central bond to a perpendicular triplet configuration, from which it can return to the ground state as either the Z or E isomer. The relative importance of the singlet and triplet pathways would depend on the calculated ISC rate versus the rate of twisting on the S₁ surface.

Prediction and Validation of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting various spectroscopic properties, which can be used to validate experimental findings or to characterize molecules that are difficult to synthesize or isolate.

Computational NMR and Vibrational Spectra

DFT calculations are widely used to predict the Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra of organic molecules. By optimizing the molecular geometry at a given level of theory (e.g., B3LYP with a suitable basis set), the magnetic shielding tensors for each nucleus can be calculated, which are then converted into chemical shifts (δ). Similarly, the calculation of the Hessian matrix (the second derivatives of the energy with respect to atomic displacements) yields the vibrational frequencies and their corresponding intensities.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. For example, the protons and carbons of the methoxy-substituted ring would be expected to be more shielded (lower δ values) compared to those of the nitro-substituted ring, which would be deshielded. The Z configuration would lead to through-space interactions between the phenyl rings, which could also influence the chemical shifts of the olefinic and ortho protons.

Vibrational analysis using DFT would provide the frequencies of characteristic bond stretches, bends, and torsions. Key predicted vibrational modes would include:

C=C stretch of the central ethylene bridge.

Asymmetric and symmetric NO₂ stretches from the nitro group.

C-O stretch associated with the methoxy group.

C-Br stretch .

Various aromatic C-H and C-C stretching and bending modes .

These predicted spectra serve as a valuable reference for the interpretation of experimental data.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbon Atoms in a Substituted (Z)-Stilbene

Carbon AtomPredicted Chemical Shift (ppm)Influencing FactorsReference Analogy
Olefinic Carbons (C=C)125 - 135Anisotropy from the phenyl rings in the Z configuration. usm.my
Carbon attached to Methoxy Group (C-OCH₃)158 - 162Strong electron-donating effect of the methoxy group leads to deshielding of the directly attached carbon. researchgate.net
Carbon attached to Nitro Group (C-NO₂)145 - 150Strong electron-withdrawing effect of the nitro group. usm.my
Carbon attached to Bromo Group (C-Br)110 - 120Halogen substitution effect. rsc.org

Note: This table presents illustrative data based on DFT calculations of various substituted stilbenes. The exact chemical shifts for this compound would require specific calculations.

Theoretical UV-Vis and Fluorescence Spectra

Time-dependent DFT (TD-DFT) is the workhorse method for calculating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. chemrxiv.orgchemrxiv.org By calculating the vertical excitation energies from the optimized ground-state geometry, one can simulate the UV-Vis absorption spectrum. The fluorescence spectrum can be simulated by calculating the vertical de-excitation energies from the optimized excited-state geometry.

For this compound, TD-DFT calculations would likely predict a strong absorption band in the near-UV or visible region, corresponding to the HOMO-LUMO charge-transfer transition. chemrxiv.orgchemrxiv.org The position of this absorption maximum (λ_max) would be sensitive to the electronic nature of the substituents and the solvent polarity. In polar solvents, a red-shift (bathochromic shift) of the absorption band is generally expected for push-pull systems.

The fluorescence spectrum is expected to be significantly red-shifted with respect to the absorption spectrum (a large Stokes shift), which is characteristic of molecules that undergo significant geometric relaxation in the excited state, as is common for push-pull stilbenes. The intensity of the fluorescence (quantum yield) would depend on the competition between radiative decay and non-radiative pathways like isomerization and intersystem crossing. Given the presence of the nitro group and the bromo substituent, which can both promote non-radiative decay, the fluorescence quantum yield for this compound might be relatively low.

Table 3: Illustrative Predicted UV-Vis and Fluorescence Spectral Data for a Push-Pull Stilbene Analogue

Spectral PropertyPredicted Value (nm)DescriptionReference Analogy
UV-Vis Absorption Maximum (λ_max) in a nonpolar solvent~380 - 410Corresponds to the S₀ → S₁ charge-transfer transition. chemrxiv.orgchemrxiv.orgresearchgate.net
UV-Vis Absorption Maximum (λ_max) in a polar solvent~420 - 460Solvatochromic red-shift due to the stabilization of the polar excited state. chemrxiv.orgchemrxiv.orgresearchgate.net
Fluorescence Emission Maximum (λ_em) in a polar solvent~550 - 600Emission from the relaxed, charge-transfer excited state, resulting in a large Stokes shift. chemrxiv.orgchemrxiv.org

Note: This table contains illustrative data based on TD-DFT calculations for similar push-pull nitro-stilbene derivatives. The precise spectral characteristics of this compound would depend on specific computational results.

Advanced Material and Photophysical Applications of Functionalized Stilbenes

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Stilbene (B7821643) derivatives are frequently investigated for their luminescent properties, which are highly dependent on their substituent groups. The introduction of electron-donating and electron-withdrawing groups can modulate the fluorescence quantum yield and emission wavelength.

In the case of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene, the presence of the nitro group is expected to significantly quench fluorescence. Nitroaromatic compounds are known to be weakly emissive or non-emissive due to efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), which then decays non-radiatively. This effect often makes nitro-substituted stilbenes unsuitable for applications requiring high luminescence efficiency, such as in OLEDs.

The ortho-bromo substituent introduces a "heavy-atom effect," which can further promote intersystem crossing and reduce fluorescence. Therefore, it is anticipated that this compound would be a poor candidate for a primary emitter in OLEDs.

Table 1: Predicted Luminescent Properties of this compound

Property Predicted Value/Characteristic Rationale
Fluorescence Quantum Yield Very Low Strong quenching by the nitro group; heavy-atom effect of bromine.
Emission Spectrum Likely red-shifted Intramolecular charge transfer from methoxy (B1213986) to nitro group.

Photochromic Systems and Switches

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. For stilbenes, this phenomenon is based on the trans-cis (or E/Z) isomerization around the central double bond.

This compound, being the Z-isomer, could potentially be switched to its E-isomer upon irradiation with UV light. The presence of a nitro group is known to facilitate the triplet pathway for photoisomerization, which can be an efficient route for this transformation. The process involves excitation to the singlet state, followed by intersystem crossing to the triplet state, where rotation around the C=C bond occurs, leading to the other isomer.

The substitution pattern of this molecule suggests it could function as a molecular switch. The Z and E isomers would possess distinct UV-visible absorption spectra and different dipole moments due to their different geometries. This change in physical properties upon photo-stimulation is the basis for their use in applications like optical data storage and molecular machinery. The high thermal stability often observed in the Z-isomer of stiff-stilbenes can be an advantage for developing smart materials.

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications in telecommunications, optical computing, and frequency conversion. Stilbenes with a "push-pull" electronic structure—containing both an electron-donating group and an electron-withdrawing group—are excellent candidates for second-order NLO materials.

This compound possesses a strong push-pull system on one of its phenyl rings, with the methoxy group acting as the donor and the nitro group as the acceptor. This arrangement leads to a large change in dipole moment between the ground state and the excited state, which is a key factor for a high second-order hyperpolarizability (β), a measure of NLO activity. Theoretical and experimental studies have shown that nitro-containing stilbenes can exhibit large NLO responses.

While the Z-isomer is generally less planar and might have a smaller NLO response compared to its E-counterpart, the inherent asymmetry and strong donor-acceptor character suggest that this compound would still possess significant NLO properties. The development of such materials often involves embedding them in a polymer matrix and poling with an electric field to align the molecules.

Table 2: Predicted NLO Properties of this compound

Property Predicted Characteristic Rationale
Second-Order Hyperpolarizability (β) High Strong push-pull system (methoxy-nitro).
NLO Application Potential for electro-optic switching, second-harmonic generation. Based on the properties of similar donor-acceptor stilbenes.

Q & A

Q. What are the key synthetic strategies for preparing (Z)-2-Bromo-2'-nitro-4'-methoxystilbene, and how does regioselectivity influence isomer formation?

The compound is synthesized via the Wittig reaction , where substituted benzaldehyde and phosphonium ylide precursors react to form the stilbene backbone. For example, reversing the reactants (e.g., using p-nitrobenzaldehyde with p-methoxybenzyltriphenylphosphonium chloride) can yield both (E) and (Z) isomers due to differences in ylide stability and transition-state geometry . Bromination at the 2-position is typically achieved post-Wittig reaction using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Q. Key Methodological Considerations :

  • Reactant order : Electrophilic aldehydes (e.g., nitro-substituted) paired with electron-rich ylides favor (E)-isomers, while reversed combinations increase (Z)-isomer formation .
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) at low temperatures improve regioselectivity.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR distinguish isomers via coupling constants (e.g., Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}, Jcis812HzJ_{cis} \approx 8–12 \, \text{Hz}).
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and intermolecular interactions .
  • LC-MS : High-resolution mass spectrometry validates molecular weight and purity, while UV-Vis spectroscopy identifies conjugation patterns (e.g., λmax ~300–350 nm for nitroaromatics) .

Advanced Research Questions

Q. How do photochemical properties of this compound impact its stability and isomerization under experimental conditions?

The nitro and methoxy groups influence triplet energy transfer and photostationary states. In benzene, irradiation at 366 nm shifts the equilibrium toward the (E)-isomer (99% trans at equilibrium) due to higher stability of the trans configuration . Bromine’s electron-withdrawing effect may reduce isomerization rates compared to non-halogenated analogs.

Q. Experimental Design :

  • Use iodine catalysis to accelerate thermal equilibration.
  • Monitor isomer ratios via HPLC or 1H^1 \text{H} NMR over time .

Q. How can computational modeling predict the biological activity or reactivity of this compound?

Docking studies (e.g., using ICM-pro software) assess binding affinity to target proteins. For example, methoxy and nitro groups may form hydrogen bonds with residues like Arg220 or Lys428 in kinase complexes, similar to related stilbenes . Bromine’s steric bulk can be modeled to evaluate steric clashes or hydrophobic interactions.

Q. Workflow :

Optimize geometry with DFT (e.g., B3LYP/6-31G*).

Perform molecular dynamics simulations to assess binding stability.

Q. How to address contradictions in reported isomer ratios during synthesis or photochemical studies?

Contradictions often arise from:

  • Catalyst variability : Piperidine vs. pyridine in Wittig reactions alters ylide reactivity and isomer ratios .
  • Light source intensity : Higher UV energy (e.g., 254 nm vs. 366 nm) may overdrive isomerization beyond equilibrium .

Q. Resolution Strategy :

  • Replicate conditions with controlled reactant stoichiometry and light exposure.
  • Cross-validate results using multiple analytical techniques (e.g., NMR, LC-MS, X-ray) .

Key Research Applications

  • Medicinal Chemistry : As a brominated stilbene, it serves as a precursor for kinase inhibitors or anti-inflammatory agents .
  • Materials Science : Nitro and methoxy groups enable tuning of electronic properties for optoelectronic materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.